![molecular formula C16H14ClN3O B6518005 4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide CAS No. 868970-89-2](/img/structure/B6518005.png)
4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide
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Overview
Description
4-Chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide, or 4-Cl-IMB, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the imidazopyridine class of compounds and has been studied for its ability to modulate the activity of various proteins and enzymes.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Imidazo[1,2-a]pyridines have garnered attention in medicinal chemistry due to their diverse bioactivity. Notably, this class of compounds displays:
- Antiviral properties .
- Antiulcer effects .
- Antibacterial activity .
- Anticancer potential .
- Antifungal properties .
- Antituberculosis activity .
Moreover, imidazo[1,2-a]pyridines serve as:
Commercialized drugs containing this imidazo[1,2-a]pyridine unit include Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprione (a heart-failure drug) .
Organic Synthesis
The synthesis of imidazo[1,2-a]pyridines traditionally involves condensation reactions of α-bromocarbonyl compounds with 2-aminopyridine derivatives. However, these methods often suffer from harsh reaction conditions, solvent waste, and catalyst disposal issues . The microwave-assisted, solvent- and catalyst-free method described in the literature offers a cleaner, more efficient alternative. It allows the synthesis of imidazo[1,2-a]pyridines in good to excellent yields by condensing 2-aminopyridines with α-bromoketones under microwave irradiation. Key features of this method include simplicity, high yield, and environmental friendliness .
Chemodivergent Synthesis
Researchers have explored chemodivergent synthesis to create both N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from the same starting materials. This approach provides a versatile strategy for accessing these two structurally distinct skeletons .
Heterocyclic Chemistry
Imidazo[1,2-a]pyridines contribute to the rich landscape of heterocyclic chemistry. Their synthesis and functionalization have been studied using various methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen bond formations .
Mechanism of Action
Target of Action
The compound 4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.
Mode of Action
Imidazo[1,2-a]pyridines, in general, are known to interact with their targets to modulate their activity . For instance, as CDK inhibitors, they can halt the cell cycle, preventing cell proliferation. As calcium channel blockers, they can inhibit the influx of calcium ions, affecting muscle contraction and neuronal signaling. As GABA A receptor modulators, they can enhance inhibitory neurotransmission in the brain.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibiting CDKs can affect the cell cycle pathway, leading to the halt of cell proliferation . Blocking calcium channels can influence the calcium signaling pathway, affecting muscle contraction and neuronal signaling . Modulating GABA A receptors can impact the GABAergic signaling pathway, enhancing inhibitory neurotransmission in the brain .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and the pathways it affects. For instance, inhibiting CDKs can lead to cell cycle arrest, potentially making the compound useful in cancer therapy . Blocking calcium channels can lead to muscle relaxation and decreased neuronal excitability, potentially making the compound useful in treating hypertension and certain neurological disorders . Enhancing GABAergic neurotransmission can lead to sedative and anxiolytic effects, potentially making the compound useful in treating anxiety and sleep disorders .
properties
IUPAC Name |
4-chloro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-11-3-2-8-20-10-14(19-15(11)20)9-18-16(21)12-4-6-13(17)7-5-12/h2-8,10H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNCWJSIGUWLHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-({8-methylimidazo[1,2-A]pyridin-2-YL}methyl)benzamide |
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